2-Phenylallyl acetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Phenylallyl acetate can be synthesized through various methods. One common approach involves the esterification of 2-phenylethanol with acetic acid in the presence of an acid catalyst. This reaction can be carried out under reflux conditions to achieve high yields . Another method involves the transesterification of ethyl acetate with 2-phenylethanol using immobilized lipase as a biocatalyst .
Industrial Production Methods
In industrial settings, this compound is often produced via reactive distillation. This process combines the chemical reaction and separation in a single unit, enhancing process efficiency and reducing equipment costs. The esterification of 2-phenylethanol with acetic acid in the presence of an inert component like n-pentane is a typical example of this method .
Chemical Reactions Analysis
Types of Reactions
2-Phenylallyl acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in nucleophilic substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Palladium catalysts, such as PdBr2, are often used in substitution reactions.
Major Products Formed
Oxidation: Phenylacetic acid or benzaldehyde.
Reduction: 2-Phenylethanol.
Substitution: Various spiro-fused heterocycles.
Scientific Research Applications
2-Phenylallyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is widely used in the fragrance, flavor, and cosmetic industries due to its pleasant odor
Mechanism of Action
The mechanism of action of 2-Phenylallyl acetate involves its interaction with various molecular targets and pathways. For instance, in catalytic reactions, it acts as a substrate that undergoes transformation in the presence of specific catalysts, such as palladium. The molecular pathways involved include nucleophilic substitution and esterification .
Comparison with Similar Compounds
Similar Compounds
2-Phenylethanol: A higher alcohol with a similar floral odor.
2-Phenylethyl acetate: Another ester with a rose-like scent.
Phenylacetic acid: An organic compound with a phenyl functional group and a carboxylic acid functional group.
Uniqueness
2-Phenylallyl acetate is unique due to its specific ester structure, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical transformations and its pleasant odor make it a valuable compound in multiple industries .
Properties
Molecular Formula |
C11H12O2 |
---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
2-phenylprop-2-enyl acetate |
InChI |
InChI=1S/C11H12O2/c1-9(8-13-10(2)12)11-6-4-3-5-7-11/h3-7H,1,8H2,2H3 |
InChI Key |
FXTGIMSXGTUMAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC(=C)C1=CC=CC=C1 |
Origin of Product |
United States |
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